
1-Cyclopropyl-3-nitro-1H-pyrazole
Vue d'ensemble
Description
1-Cyclopropyl-3-nitro-1H-pyrazole is a compound that falls within the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a cyclopropyl group and a nitro group on the pyrazole ring suggests that this compound could exhibit unique chemical and physical properties, making it a potential candidate for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazoles, including those with cyclopropyl and nitro substituents, can be achieved through several methods. One efficient approach is the DABCO-promoted synthesis from tosylhydrazones and nitroalkenes, which proceeds via a sequential Baylis-Hillman/intramolecular cyclization mechanism, yielding a variety of products with reversed regioselectivity in good yields . Another method involves the reaction of cyclopropyl oximes under Vilsmeier conditions to produce substituted 1H-pyrazoles through ring-opening, chlorovinylation, and intramolecular aza-cyclization . Additionally, regioselective synthesis protocols have been developed for the synthesis of tri- and tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins, suggesting a stepwise cycloaddition mechanism .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the cyclopropyl and nitro groups. These substituents can affect the electron distribution and steric hindrance within the molecule, potentially impacting the reactivity and stability of the compound. The regioselectivity observed in the synthesis methods indicates that the molecular structure allows for different isomers to be formed, depending on the reaction conditions and the nature of the substituents .
Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo various chemical reactions. The nitro group is a versatile functional group that can participate in reduction reactions or act as an electrophile in nucleophilic substitution reactions. The cyclopropyl group can be involved in ring-opening reactions under certain conditions. For instance, the synthesis of pyrazolo[3,4-b]indoles from spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions involves a ring-opening/cyclization cascade reaction . Moreover, the reactivity of nitrocyclopropanes with Huisgen zwitterions has been demonstrated to provide a pathway to synthesize 3-alkoxy pyrazolines and pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group is likely to contribute to the compound's polarity and could enhance its solubility in polar solvents. The cyclopropyl group may add strain to the molecule, potentially affecting its stability and reactivity. The synthesis of pyrazoles often involves photoactivated 1,3-dipolar cycloaddition, which suggests that the compound may have photosensitive properties . Additionally, the antibacterial and antifungal activities of some pyrazole derivatives have been reported, indicating that this compound could also possess biological activities worth exploring10.
Applications De Recherche Scientifique
Reactivity and Catalysis
1-Cyclopropyl-3-nitro-1H-pyrazole derivatives have demonstrated significant reactivity in palladium-catalyzed direct arylations. These compounds have been effectively used in regioselective C4-arylations without the decomposition of the cyclopropyl unit, indicating their stability and versatility in synthetic chemistry. The ability to tolerate a wide variety of functional groups on the aryl bromide highlights their adaptability in creating diverse chemical structures (Sidhom et al., 2018).
Synthesis of Pyrazolines and Pyrazoles
A novel annulation reaction involving trans-2-substituted-3-nitrocyclopropane-1,1-carboxylates with Huisgen zwitterions has been reported, providing a facile synthesis of 3-alkoxy pyrazolines and the corresponding 3-alkoxy 1H-pyrazoles. This method showcases the divergent reactivity of nitrocyclopropanes, underlining the potential of this compound as a precursor in synthesizing valuable pyrazoline and pyrazole derivatives with potential applications in various fields, including medicinal chemistry (Yang et al., 2016).
Regioselective Synthesis of Phosphonylpyrazoles
The base-mediated reaction of the Bestmann-Ohira reagent with conjugated nitroalkenes has been employed for the regioselective synthesis of phosphonylpyrazoles. This synthesis method highlights a strategic approach to obtain pyrazole derivatives, emphasizing the chemical versatility and potential of this compound in synthesizing compounds with varied functionalities (Muruganantham et al., 2007).
Antimicrobial Applications
This compound derivatives have been evaluated for their antibacterial and antifungal activities, showing promise as antimicrobial agents. The synthesis of novel 1-aryl-3-(5-nitro-2-thienyl)-4-aroyl-pyrazoles through 1,3-dipolar cycloaddition and their successful antimicrobial evaluation underscore the potential pharmaceutical applications of these compounds (Rai et al., 2008).
Divergent Synthesis of Pyrazoles and Isoxazoles
The divergent synthesis of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes demonstrates the synthetic utility of this compound derivatives. This method allows for the efficient selection of reaction conditions to obtain either pyrazole or isoxazole derivatives, showcasing the adaptability of these compounds in synthetic organic chemistry (Wang et al., 2008).
Safety and Hazards
Orientations Futures
The future directions for “1-Cyclopropyl-3-nitro-1H-pyrazole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , and these areas could be further explored.
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with various targets such as estrogen receptors and alcohol dehydrogenase .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The compound has a predicted boiling point of 303.0±15.0 °C and a predicted density of 1?±.0.1 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-3-nitro-1H-pyrazole. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of organoboron reagents like pyrazoles, is known to be influenced by environmental conditions . .
Propriétés
IUPAC Name |
1-cyclopropyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFQRBCNMTWGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679544 | |
| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240579-10-5 | |
| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)
![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)
![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)
![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)
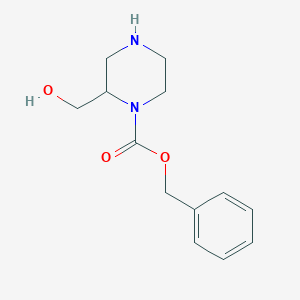
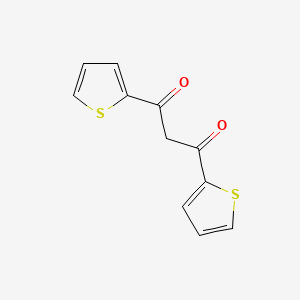
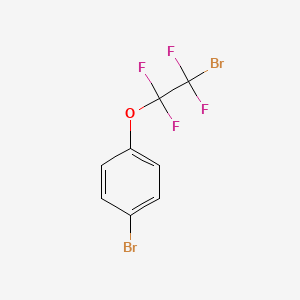

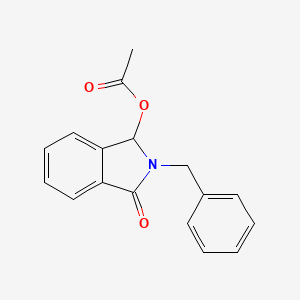
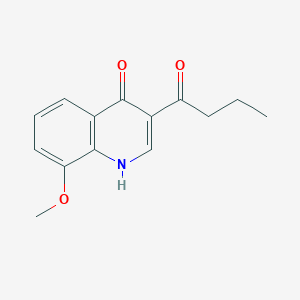
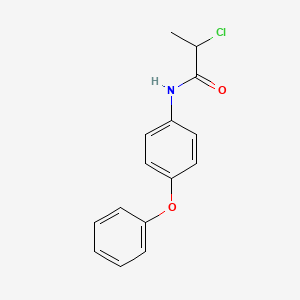
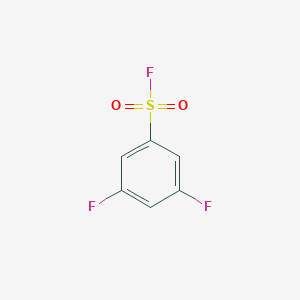
![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)
![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)